molecular formula C10H15FN2 B8557317 (2-amino-4-fluorophenyl)-N-(1-methylethyl)-methylamine

(2-amino-4-fluorophenyl)-N-(1-methylethyl)-methylamine

Cat. No. B8557317
M. Wt: 182.24 g/mol
InChI Key: DZOBEBKMIKCNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-amino-4-fluorophenyl)-N-(1-methylethyl)-methylamine is a useful research compound. Its molecular formula is C10H15FN2 and its molecular weight is 182.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

4-fluoro-1-N-methyl-1-N-propan-2-ylbenzene-1,2-diamine

InChI

InChI=1S/C10H15FN2/c1-7(2)13(3)10-5-4-8(11)6-9(10)12/h4-7H,12H2,1-3H3

InChI Key

DZOBEBKMIKCNJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=C(C=C(C=C1)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-2-nitro benzaldehyde (3.76 g, 25 mmol) in dry MeOH (120 ml), was added isopropyl amine (2.1 ml, 25 mmol) and the mixture stirred for 2 hours at room temperature in Argon atmosphere. Then it was then transferred into a Parr bottle containing 5% Pd on charcoal (246 mg) under Argon and hydrogenated at 30 psi for 18 hours. The suspension was filtered over a celite pad, washed with MeOH and evaporated at reduced pressure to afford (2-amino-4-fluorophenyl)-N-(1-methylethyl)-methylamine as a yellow oil.
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
246 mg
Type
catalyst
Reaction Step Two

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